O-Méthylméloxicam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

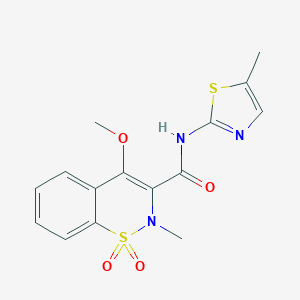

O-Methyl Meloxicam is a complex organic compound with a molecular formula of C15H15N3O4S2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is structurally related to meloxicam, a well-known nonsteroidal anti-inflammatory drug (NSAID).

Applications De Recherche Scientifique

O-Methyl Meloxicam has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

O-Methylmeloxicam, also known as 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

O-Methylmeloxicam acts by inhibiting the COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . This inhibition results in analgesic and anti-inflammatory effects, as prostaglandins normally sensitize neuronal pain receptors .

Biochemical Pathways

The primary biochemical pathway affected by O-Methylmeloxicam is the arachidonic acid pathway . By inhibiting the COX enzymes, O-Methylmeloxicam blocks the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins .

Pharmacokinetics

O-Methylmeloxicam exhibits a prolonged and almost complete absorption, and the drug is more than 99.5% bound to plasma proteins . It is metabolized to four biologically inactive main metabolites, which are excreted in both urine and feces . The elimination half-life of O-Methylmeloxicam is approximately 20 hours, making it suitable for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by O-Methylmeloxicam leads to a reduction in inflammation and pain, which are typically mediated by these compounds . This makes O-Methylmeloxicam effective in relieving pain caused by conditions such as osteoarthritis and rheumatoid arthritis .

Action Environment

The action of O-Methylmeloxicam can be influenced by various environmental factors. For instance, the presence of food, other drugs, and individual patient characteristics (such as age, liver function, and kidney function) can affect the absorption, distribution, metabolism, and excretion of the drug .

Analyse Biochimique

Biochemical Properties

It is known that Meloxicam, the parent compound, inhibits prostaglandin synthetase enzymes, leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms . It is plausible that O-Methylmeloxicam may interact with similar enzymes and proteins.

Cellular Effects

Meloxicam has been shown to have effects on oxyradical production by human polymorphonuclear leucocytes . It is possible that O-Methylmeloxicam may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Meloxicam, the parent compound, blocks cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin H2—the first step in the synthesis of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

Meloxicam has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .

Dosage Effects in Animal Models

The effects of O-Methylmeloxicam dosage in animal models are not well studied. Meloxicam has been used in animal models, and the dosage effects have been studied .

Metabolic Pathways

Meloxicam is almost completely metabolized, with CYP2C9 being the main enzyme responsible for its metabolism .

Transport and Distribution

The molecular mechanisms underlying drug distribution generally involve passive diffusion, carrier-mediated transport, and occasionally, transcytosis .

Subcellular Localization

Rna localization is a prevalent mechanism that gives precise and efficient control over the translation process . It is plausible that O-Methylmeloxicam may follow similar mechanisms for its subcellular localization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Meloxicam involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring, introduction of the thiazole moiety, and subsequent functionalization to achieve the final product. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

O-Methyl Meloxicam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Meloxicam: A well-known NSAID with a similar structure and mechanism of action.

Piroxicam: Another NSAID with structural similarities and anti-inflammatory properties.

Tenoxicam: A related compound with similar therapeutic applications.

Uniqueness

O-Methyl Meloxicam is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and thiazole moieties contribute to its unique reactivity and potential therapeutic benefits.

Activité Biologique

O-Methyl Meloxicam is a derivative of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2). This article delves into the biological activity of O-Methyl Meloxicam, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

1. Overview of Meloxicam and Its Derivatives

Meloxicam is widely used for its analgesic and anti-inflammatory properties, primarily in conditions like osteoarthritis and rheumatoid arthritis. The introduction of a methyl group in O-Methyl Meloxicam alters its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. This modification aims to enhance therapeutic efficacy while minimizing toxicity.

2.1 Cytochrome P450 Isozymes

Research indicates that the methyl group in O-Methyl Meloxicam significantly influences its metabolism by altering enzyme specificity. The primary cytochrome P450 isozymes involved in the metabolism of Meloxicam include:

| Isozyme | Role | Substrate |

|---|---|---|

| CYP1A2 | Catalyzes bioactivation | Meloxicam |

| CYP2C8 | Dominates bioactivation pathway | Sudoxicam |

| CYP2C9 | Major detoxification pathway | Meloxicam |

| CYP3A4 | Involved in various drug interactions | Sudoxicam |

The introduction of the methyl group results in a 15-fold reduction in the bioactivation rate of O-Methyl Meloxicam compared to its parent compound, thereby reducing potential hepatotoxicity associated with other NSAIDs like Sudoxicam .

2.2 Pharmacokinetics

O-Methyl Meloxicam exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations reached within 3-5 days.

- Protein Binding : Over 99% bound to plasma proteins.

- Half-life : Approximately 20 hours, allowing for once-daily dosing.

These characteristics are advantageous for maintaining therapeutic levels while minimizing side effects associated with frequent dosing .

3.1 Anti-inflammatory Effects

O-Methyl Meloxicam retains significant anti-inflammatory activity, primarily through COX-2 inhibition. Clinical studies have demonstrated its effectiveness in managing postoperative pain and chronic inflammatory conditions .

3.2 Antioxidant Properties

Recent studies suggest that O-Methyl Meloxicam may enhance the antioxidant properties of serum albumin, potentially offering protective effects against oxidative stress-related damage . This dual action could provide additional therapeutic benefits beyond inflammation reduction.

4. Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of O-Methyl Meloxicam:

| Study | Design | Population | Outcome |

|---|---|---|---|

| Furst et al. | Randomized, double-blind | n=894 (RA patients) | Significant pain reduction compared to placebo |

| Altman et al. | Randomized, double-blind | n=403 (OA patients) | Improved function and reduced pain |

| Berkowitz and Sharpe | Randomized, placebo-controlled | n=379 (post-op patients) | Reduced opioid requirements post-surgery |

These studies collectively indicate that O-Methyl Meloxicam is effective in reducing pain and improving function in various patient populations .

5. Conclusion

O-Methyl Meloxicam represents a promising advancement in NSAID therapy, offering enhanced safety profiles due to its modified metabolic pathways. Its ability to selectively inhibit COX-2 while minimizing hepatotoxic risks positions it as a valuable option for managing pain and inflammation across various clinical settings.

Propriétés

IUPAC Name |

4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDJLQLPHEBEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.